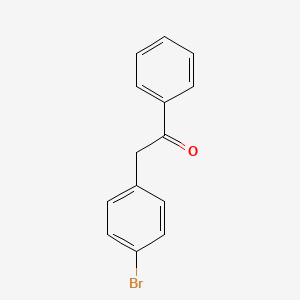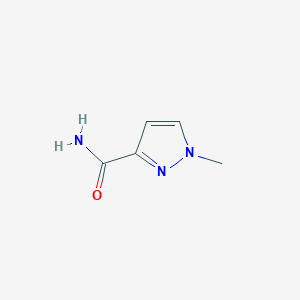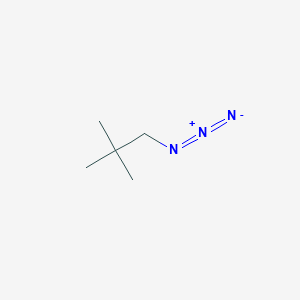
2-Brom-6-nitrobenzoesäure
Übersicht
Beschreibung
2-Bromo-6-nitrobenzoic acid (2BNBA) is an important organic acid that has been used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 222.05 g/mol. It is soluble in water, ethanol, and other organic solvents. 2BNBA is a brominated aromatic compound that contains two bromine atoms and one nitro group attached to a benzene ring. It is used as a starting material in the synthesis of various organic compounds and as a reagent in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-6-nitrobenzoesäure: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, einschließlich der Suzuki-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Diese Reaktion ist entscheidend für die Herstellung komplexer organischer Moleküle für Pharmazeutika und Agrochemikalien.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese verschiedener therapeutischer Verbindungen. Ihre Derivate werden auf ihr Potenzial als Arzneimittel oder Arzneimittelzwischenprodukte untersucht, insbesondere bei der Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente .
Materialwissenschaften
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Synthese organischer Halbleiter und Polymere. Ihre Brom- und Nitrogruppen machen sie zu einem geeigneten Kandidaten für eine weitere Funktionalisierung, die zu Materialien mit spezifischen elektronischen Eigenschaften führt .
Biochemie-Forschung
This compound: wird in der Biochemieforschung als Reagenz für Proteomikstudien verwendet. Es kann zur Modifizierung von Proteinen und Peptiden verwendet werden, was die Untersuchung der Proteinstruktur und -funktion unterstützt .
Umweltwissenschaften
Diese Verbindung ist auch in der Umweltforschung von Bedeutung. Sie kann zur Untersuchung des Abbaus aromatischer Verbindungen in der Umwelt und zur Entwicklung von Methoden zur Sanierung von nitroaromatischen Schadstoffen verwendet werden.
Landwirtschaftliche Chemie
In der Landwirtschaft werden Derivate von This compound verwendet, um neuartige Pestizide und Herbizide zu schaffen. Die Brom- und Nitrogruppen sind wichtige funktionelle Gruppen, die zur Gestaltung von Verbindungen mit spezifischen Wirkmechanismen gegen Schädlinge genutzt werden können .
Wirkmechanismus
Target of Action
Nitro compounds like this one are known to interact with various biological targets, often through electrophilic substitution reactions .
Mode of Action
The mode of action of 2-Bromo-6-nitrobenzoic acid involves several steps. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
Nitro compounds like this one are known to participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Pharmacokinetics
The compound’s polar character, resulting from the nitro group, may influence its bioavailability .
Result of Action
Nitro compounds like this one are known to undergo various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBOCMNFKJJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543118 | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38876-67-4 | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














